Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₈O₂S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate: Similar in structure but contains a double bond instead of a triple bond.
Methyl 3-(5-methylthiophen-2-yl)propanoate: Contains a single bond instead of a triple bond.
Uniqueness
Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for diverse applications. The alkyne group allows for various functionalization reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a thiophene ring, which is known to influence its reactivity and biological properties. The presence of the propyne functional group enhances its electrophilic characteristics, making it a versatile building block in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₂S |
Molecular Weight | 210.30 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This compound may modulate cellular pathways by inhibiting specific enzymes or receptors involved in microbial growth and cancer cell proliferation. For instance, it has been suggested that it could inhibit the activity of enzymes critical for the survival of certain pathogens, thereby exhibiting antimicrobial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains. The results from these studies are summarized in Table 1.
Table 1: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 30 |
Candida albicans | 12 | 60 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungi, including Candida species. The antifungal efficacy is noteworthy as it presents an alternative approach to combat fungal infections resistant to conventional treatments.
Anticancer Properties
The compound's anticancer potential has also been investigated. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that treatment with this compound leads to reduced viability in several cancer cell lines.
Table 2: Anticancer Activity
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These results underscore the potential of this compound as a candidate for further development in anticancer therapies.
Properties
CAS No. |
132667-52-8 |
---|---|
Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-4H,1-2H3 |
InChI Key |
WHNUBVYWDBNSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C#CC(=O)OC |
Origin of Product |
United States |
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